2-cyclopropyl-4-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
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Description
“2-cyclopropyl-4-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine” is a compound that contains a 1,2,4-oxadiazole ring, which has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It’s a perfect framework for novel drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including the compound , involves the creation of a five-membered 1,2,4-oxadiazole heterocyclic ring . The synthesis process often yields compounds with moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives are complex and often involve cyclocondensation .Future Directions
The future directions for the research and development of 1,2,4-oxadiazole derivatives, including “2-cyclopropyl-4-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine”, are promising. The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . These compounds could serve as potential alternative templates for discovering novel antibacterial agents .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit broad-spectrum biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
For instance, some compounds were evaluated for their interaction with Trypanosoma cruzi cysteine protease cruzain . The compound’s interaction with its targets leads to changes that result in its biological activity.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
1,2,4-oxadiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O/c16-15(17,18)11-7-13(21-14(20-11)10-1-2-10)24-5-3-23(4-6-24)8-12-19-9-25-22-12/h7,9-10H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYRSQCFRHHFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)CC4=NOC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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